molecular formula C17H17NO3 B1311780 (2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one CAS No. 807642-57-5

(2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one

Cat. No.: B1311780
CAS No.: 807642-57-5
M. Wt: 283.32 g/mol
InChI Key: GHHNUJVZSRFSEU-WEVVVXLNSA-N
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Description

(2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one is an organic compound characterized by the presence of an aminophenyl group and a dimethoxyphenyl group connected through a propenone linkage

Scientific Research Applications

(2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of advanced materials, including polymers and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one typically involves the condensation of 4-aminobenzaldehyde with 2,5-dimethoxyacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2, OH) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one involves its interaction with specific molecular targets. The aminophenyl and dimethoxyphenyl groups can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-Hydroxyphenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one
  • (2E)-1-(4-Methoxyphenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one
  • (2E)-1-(4-Nitrophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one

Uniqueness

(2E)-1-(4-Aminophenyl)-3-(2,5-dimethoxyphenyl)-prop-2-EN-1-one is unique due to the presence of both an amino group and two methoxy groups, which can influence its reactivity and potential applications. The combination of these functional groups provides a distinct chemical profile compared to similar compounds, making it valuable for specific research and industrial purposes.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,18H2,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHNUJVZSRFSEU-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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